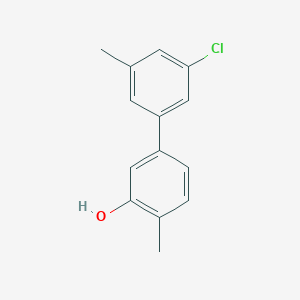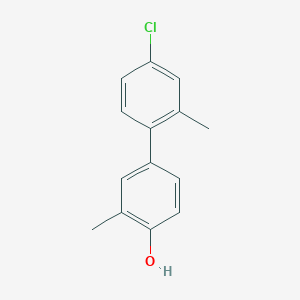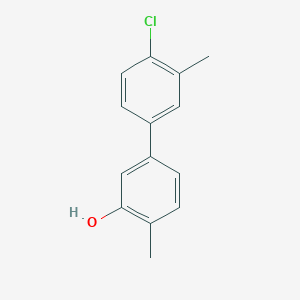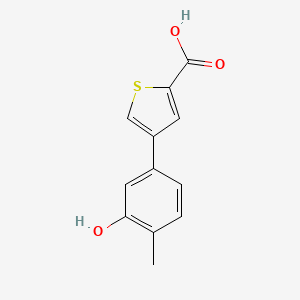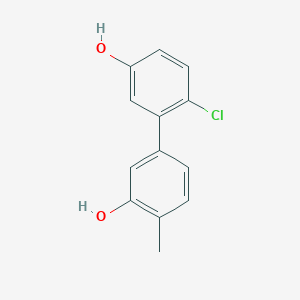
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 60-62°C. 4-CFM is a halogenated phenol and is commonly used as a laboratory reagent due to its low toxicity and relatively low cost. It is also known as 4-CFM phenol, 4-chloro-5-fluorophenol, and 4-chloro-2-methylphenol.
Scientific Research Applications
4-CFM has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol, and as a starting material for the synthesis of a variety of other compounds.
Mechanism of Action
4-CFM is a halogenated phenol, which means that it can act as a Lewis acid, donating electrons to a reaction. This allows it to act as a catalyst in organic reactions, accelerating the rate of the reaction. It can also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
4-CFM is considered to be relatively non-toxic, with an oral LD50 of >5000 mg/kg in rats. It has been shown to have no mutagenic or genotoxic effects in animal studies, and is not considered to be a carcinogen.
Advantages and Limitations for Lab Experiments
4-CFM is a useful reagent in a variety of laboratory experiments due to its low toxicity and relatively low cost. However, it can react with certain compounds, such as aldehydes and ketones, to form potentially hazardous products. Therefore, it should be used with caution and proper safety precautions should be taken when handling it.
Future Directions
In the future, 4-CFM could be used in the development of new pharmaceuticals. It could also be used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol. Additionally, further research could be conducted to investigate the potential toxicity of 4-CFM and its potential environmental impacts. Finally, 4-CFM could be used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Synthesis Methods
4-CFM is most commonly synthesized from 4-chloro-2-methylphenol by a reaction with fluorine gas. In this reaction, 4-chloro-2-methylphenol is heated to a temperature of about 200°C in the presence of fluorine gas. The resulting product is a white crystalline solid with a melting point of 60-62°C.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOMISQPMEGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683877 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-26-3 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



